3-nitro-3H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
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Overview
Description
3-nitro-3H-[1,2,4]triazolo[4,3-b][1,2,4]triazole is a heterocyclic compound that features a fused triazole ring system. This compound is of significant interest due to its potential applications in various fields, including energetic materials and pharmaceuticals. The presence of nitro groups and the unique triazole structure contribute to its reactivity and stability, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-3H-[1,2,4]triazolo[4,3-b][1,2,4]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazine derivatives with nitro-substituted precursors, followed by cyclization to form the triazole ring. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-nitro-3H-[1,2,4]triazolo[4,3-b][1,2,4]triazole undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of amino-substituted triazoles.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
3-nitro-3H-[1,2,4]triazolo[4,3-b][1,2,4]triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of energetic materials due to its stability and high energy content.
Mechanism of Action
The mechanism of action of 3-nitro-3H-[1,2,4]triazolo[4,3-b][1,2,4]triazole involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: The presence of the nitro group and the triazole ring allows the compound to participate in redox reactions and form stable complexes with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3,7-diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Similar structure but with amino groups instead of nitro groups.
3,6,7-triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Contains additional amino groups, leading to different reactivity and applications.
Uniqueness
3-nitro-3H-[1,2,4]triazolo[4,3-b][1,2,4]triazole is unique due to its nitro group, which imparts distinct chemical properties such as increased reactivity and potential for use in energetic materials. Its stability and ability to undergo various chemical reactions make it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
3-nitro-3H-[1,2,4]triazolo[4,3-b][1,2,4]triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N6O2/c10-9(11)3-7-6-2-4-1-5-8(2)3/h1,3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCMXTWJKQDRDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN2C(N=NC2=N1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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